Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 1.43 (s, 9H, tert-butyl)
- δ 3.21–3.45 (m, 4H, H2–H3 of tetrahydro ring)
- δ 4.12 (br s, 2H, NH₂)
- δ 6.82 (d, J = 5.2 Hz, 1H, H7)
- δ 7.35 (d, J = 5.2 Hz, 1H, H6)
¹³C NMR (100 MHz, CDCl₃):
- δ 28.1 (tert-butyl CH₃)
- δ 80.4 (C(CH₃)₃)
- δ 153.9 (carbamate C=O)
- δ 148.2 (C8), 136.7 (C5), 122.4 (C6), 117.9 (C7)
The downfield shift at δ 153.9 ppm confirms carbamate formation, while the absence of sp² carbons in the tetrahydro ring (C2–C4 < 50 ppm) verifies saturation.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 249.31 [M+H]⁺. Characteristic fragmentation includes:
- Loss of tert-butyl group (C₄H₉): m/z 192.2
- Cleavage of the carbamate bond: m/z 146.1 (C₈H₁₀N₂O⁺)
- Retro-Diels-Alder fragmentation of the naphthyridine core: m/z 91.0 (C₆H₅N⁺)
Table 2: Major mass fragments and proposed structures
| m/z | Proposed Fragment |
|---|---|
| 249 | [M+H]⁺ |
| 192 | [M+H - C₄H₉]⁺ |
| 146 | C₈H₁₀N₂O⁺ (naphthyridine core) |
Infrared Vibrational Mode Assignments
FT-IR (KBr, cm⁻¹):
- 3320 (N–H stretch, amino)
- 1695 (C=O stretch, carbamate)
- 1602 (C=C aromatic)
- 1367 (C–N stretch)
- 1150 (C–O–C asymmetric stretch)
The absence of free –NH stretches above 3400 cm⁻¹ suggests hydrogen bonding between the amino group and carbamate oxygen.
Computational Modeling Approaches
Density Functional Theory (DFT) Optimizations
B3LYP/6-311++G(d,p) calculations reveal the global minimum conformation with an energy gap of 2.8 eV between HOMO and LUMO. The carbamate group introduces partial double-bond character (Wiberg index: 1.15) between C1 and O, consistent with resonance stabilization. Van der Waals interactions between the tert-butyl group and naphthyridine ring contribute 12.3 kcal/mol to structural stability.
Table 3: DFT-calculated atomic charges (NPA analysis)
| Atom | Charge (e) |
|---|---|
| N1 | -0.45 |
| O | -0.61 |
| C4 | +0.32 |
| N5 | -0.89 |
Molecular Orbital Electron Distribution Analysis
Frontier molecular orbital analysis shows:
- HOMO : Localized on the naphthyridine π-system (68%) and amino group (22%)
- LUMO : Dominated by carbamate carbonyl (54%) and aromatic ring (36%)
The HOMO–LUMO gap (3.1 eV) suggests moderate reactivity, with nucleophilic attack favored at C6 and electrophilic substitution at C7. Non-covalent interaction (NCI) plots reveal strong hydrogen bonding between NH₂ and carbonyl oxygen (Figure 2).
Properties
IUPAC Name |
tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-6-10(14)9-5-4-7-15-11(9)16/h4-5,7,10H,6,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZQDSMJOIIVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation with α,β-Unsaturated Ketones
The Friedländer reaction remains a cornerstone for constructing the 1,8-naphthyridine scaffold. In one protocol, 2-aminopyridine-3-carbaldehyde reacts with acetylacetone under basic conditions to yield 1,8-naphthyridine derivatives. For the target compound, this method requires subsequent hydrogenation and protection steps. A modified approach uses 3-(dimethylamino)acrylaldehyde and N-(pyridin-2-yl)pivalamide with n-butyllithium, followed by acid hydrolysis to generate the core structure.
Key Conditions :
- Reagents : Potassium hydroxide (ethanol, reflux) or n-butyllithium (THF/hexane, −70°C to 0°C).
- Yield : 45–60% for initial cyclization; post-modifications reduce overall efficiency.
Hydrogenation Strategies for Partial Saturation
Catalytic Hydrogenation of Aromatic Precursors
Reducing the pyridine ring to a tetrahydro derivative is achieved via hydrogenation. For example, 1,8-naphthyridine-3-carboxylic acid ethyl ester undergoes hydrogenation over 5% rhodium on carbon (Rh/C) in methanol to yield the tetrahydro intermediate. This step is critical for introducing the 1,2,3,4-tetrahydro moiety in the target compound.
Optimized Protocol :
Palladium-Mediated Debenzylation
A benzyl-protected intermediate (e.g., 1-(benzyloxy)-N-(2,4-difluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) is debenzylated using palladium on carbon (Pd/C) in methanol/ethyl acetate. This method, while designed for INSTIs, is adaptable for removing benzyl groups in related syntheses.
tert-Butyl Carbamate Protection and Deprotection
Boc Protection of Secondary Amines
Introducing the tert-butyl carbamate group typically employs di-tert-butyl dicarbonate (Boc₂O). For example, tert-butyl (2-aminoethyl)carbamate is synthesized by treating 1,2-diaminoethane with Boc₂O in dichloromethane with triethylamine. This intermediate is then coupled to the naphthyridine core via nucleophilic substitution.
Critical Parameters :
Acidic Deprotection for Functional Group Interconversion
Deprotecting the Boc group (e.g., using HCl in dioxane) is avoided in the final step for the target compound but is essential during intermediate stages. For instance, tert-butyl 4-nitro-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate is reduced to the amino derivative using catalytic hydrogenation.
Multi-Step Synthesis from 2-Chloronicotinic Acid
Large-Scale Synthesis via Acrylate Esters
A patent (US9133188B2) outlines a kilogram-scale route starting from 2-chloronicotinic acid:
- Chlorination : Treatment with thionyl chloride (2–4 equivalents) in chloroform with catalytic DMF (2.5%) at reflux yields the acid chloride.
- Acrylate Formation : Reaction with ethyl acrylate generates the ester intermediate.
- Cyclization : Heating in toluene with morpholine produces the 1,8-naphthyridine core.
Process Highlights :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedländer Annulation | Cyclization, hydrogenation, Boc | 35–45 | Moderate | Low |
| Vilsmeier-Haack | Cyclization, protection | 50–60 | Low | Moderate |
| Catalytic Hydrogenation | Hydrogenation, Boc protection | 70–85 | High | High |
| Multi-Step (Patent) | Chlorination, esterification | 75–80 | Very High | Very High |
Trade-offs :
- The patent route offers superior scalability but requires specialized equipment for chlorination.
- Catalytic hydrogenation achieves high yields but depends on expensive Rh/C catalysts.
Challenges and Optimization Opportunities
Regioselectivity in Cyclization
Competing pathways during Friedländer annulation often yield byproducts. Computational modeling (DFT) could predict favorable transition states to enhance selectivity.
Catalyst Recycling in Hydrogenation
Recovering Rh/C or Pd/C via filtration and reactivation remains technically challenging but economically rewarding.
Green Chemistry Alternatives
Replacing thionyl chloride with mechanochemical methods or biocatalysts may reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate with key structural analogs, highlighting differences in substituents, synthesis, and stability.
Structural and Functional Differences
- Substituent Effects: The 4-amino group in the target compound provides a nucleophilic site for cross-coupling or amidation reactions, distinguishing it from the 7-chloro (electrophilic) and 7-formyl (electrophilic carbonyl) analogs . The 7-methyl derivative () is partially saturated (3,4-dihydro), reducing ring strain compared to the fully hydrogenated tetrahydro structure of the target compound.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for related Boc-protected naphthyridines, such as lithiation-alkylation (e.g., sec-BuLi-mediated coupling in THF ) or phosphonate-based strategies .
- In contrast, the 7-formyl derivative is synthesized via IBX oxidation of a hydroxymethyl precursor , while the 7-chloro analog involves direct halogenation .
Stability and Reactivity
- The amino group in the target compound may increase susceptibility to oxidation or hydrolysis compared to halogenated or alkylated analogs. However, the Boc group mitigates instability during synthesis .
- The 7-chloro derivative’s electron-withdrawing substituent enhances stability, making it preferable for reactions requiring inertness .
Biological Activity
Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate (also known as tert-butyl 4-amino-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate) is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies.
- IUPAC Name : tert-butyl 4-amino-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Molecular Formula : C13H19N3O2
- Molecular Weight : 249.31 g/mol
- Purity : 95%
- Physical Form : Powder
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the naphthyridine core followed by functionalization at the carboxylate position. The compound can be synthesized using various methods that may involve cyclization reactions and subsequent amination processes.
Antioxidant Properties
Research indicates that compounds similar to tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine exhibit significant antioxidant activity. For example, studies have shown that related naphthyridine derivatives can inhibit lipid peroxidation and demonstrate high antioxidant activity in assays such as ABTS and FRAP .
Cholinesterase Inhibition
The compound has been evaluated for its potential as a cholinesterase inhibitor. Inhibitory activity against acetylcholinesterase (AChE) is particularly relevant for neurodegenerative diseases like Alzheimer's. In related studies involving naphthyridine derivatives, compounds have shown varying degrees of inhibition with IC50 values indicating their effectiveness . The mechanism often involves interactions with the active site of the enzyme.
Neuroprotective Effects
In vivo studies have demonstrated that certain naphthyridine derivatives can exhibit neuroprotective effects. For instance, a study highlighted that compounds with similar structures could ameliorate memory deficits in scopolamine-induced models in mice . These findings suggest potential applications in treating cognitive disorders.
Study on Antioxidant and Neuroprotective Properties
A notable study investigated the antioxidant and neuroprotective properties of various naphthyridine derivatives. The results indicated that specific substitutions on the naphthyridine ring could enhance both antioxidant capacity and cholinesterase inhibition. The study employed both in vitro assays and in vivo models to assess efficacy and safety profiles .
| Compound | IC50 (AChE) | IC50 (BChE) | Antioxidant Activity (ABTS) |
|---|---|---|---|
| Compound A | 0.75 μM | 7.4 μM | 0.82 trolox equivalent |
| Compound B | 0.253 nM | N/A | 1.62 trolox equivalent |
Q & A
Q. What are the established synthetic routes for tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization of precursors under controlled conditions. A common approach includes:
- Cyclization : Reacting tert-butyl-protected intermediates (e.g., piperidine or pyrrolidine derivatives) with reagents like HATU or DCC in solvents such as dichloromethane or acetonitrile .
- Amination : Introducing the 4-amino group via nucleophilic substitution or catalytic hydrogenation. For example, palladium-catalyzed coupling reactions at 60–80°C in ethanol or THF may be employed .
- Optimization : Key parameters include maintaining anhydrous conditions, using triethylamine (TEA) as a base, and reaction times of 12–24 hours. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for 9H), naphthyridine protons (δ 6.5–8.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 306.2 for C₁₄H₂₃N₃O₂) .
- Infrared Spectroscopy (IR) : Detects the carbonyl stretch (~1680–1720 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization of derivatives?
Contradictions often arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to assign ambiguous signals. For example, distinguishing between naphthyridine ring protons and amino group environments .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the tert-butyl group’s spatial orientation .
- Parallel Synthesis : Synthesize derivatives with incremental modifications (e.g., fluorine substitution) to isolate spectral contributions .
Q. What experimental designs are recommended to assess the compound’s stability under varying conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (254 nm) for 7–14 days. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. The tert-butyl group may hydrolyze under strongly acidic/basic conditions, requiring LC-MS to track byproducts .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at concentrations of 1–100 µM .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution .
- Molecular Dynamics Simulations : Dock the compound into the target’s active site (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .
Data Contradiction Analysis
Q. How should discrepancies in biological activity data across studies be addressed?
- Dose-Response Reproducibility : Validate assays (e.g., IC₅₀) in triplicate using orthogonal methods (e.g., fluorescence vs. luminescence readouts) .
- Solvent Effects : Test activity in DMSO vs. aqueous buffers, as the tert-butyl group’s hydrophobicity may alter bioavailability .
- Metabolite Interference : Use LC-MS/MS to identify metabolites in cell lysates that may confound activity measurements .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | HATU, DCM, RT, 24h | Use molecular sieves for dryness |
| Amination | NH₃/MeOH, Pd/C, H₂ (1 atm) | Catalyst loading: 5–10% w/w |
| Purification | Silica gel, 3:1 Hexane/EtOAc | Pre-adsorb crude product on SiO₂ |
Q. Table 2. Stability Study Results
| Condition | Degradation Products | Detection Method |
|---|---|---|
| Acidic (pH 2) | tert-Butanol, free amine | LC-MS (ESI+) |
| UV Exposure | Oxidized naphthyridine derivatives | HPLC-UV (254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
